8-(2-phenethyl)-8-azabicyclo(3.2.1)octane-3-(4-methylpropionanilide) 8-(2-phenethyl)-8-azabicyclo(3.2.1)octane-3-(4-methylpropionanilide)
Brand Name: Vulcanchem
CAS No.: 111261-85-9
VCID: VC0039217
InChI: InChI=1S/C25H32N2O/c1-3-25(28)27(21-11-9-19(2)10-12-21)24-17-22-13-14-23(18-24)26(22)16-15-20-7-5-4-6-8-20/h4-12,22-24H,3,13-18H2,1-2H3
SMILES: CCC(=O)N(C1CC2CCC(C1)N2CCC3=CC=CC=C3)C4=CC=C(C=C4)C
Molecular Formula: C25H32N2O
Molecular Weight: 376.5 g/mol

8-(2-phenethyl)-8-azabicyclo(3.2.1)octane-3-(4-methylpropionanilide)

CAS No.: 111261-85-9

Main Products

VCID: VC0039217

Molecular Formula: C25H32N2O

Molecular Weight: 376.5 g/mol

8-(2-phenethyl)-8-azabicyclo(3.2.1)octane-3-(4-methylpropionanilide) - 111261-85-9

CAS No. 111261-85-9
Product Name 8-(2-phenethyl)-8-azabicyclo(3.2.1)octane-3-(4-methylpropionanilide)
Molecular Formula C25H32N2O
Molecular Weight 376.5 g/mol
IUPAC Name N-(4-methylphenyl)-N-[8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-yl]propanamide
Standard InChI InChI=1S/C25H32N2O/c1-3-25(28)27(21-11-9-19(2)10-12-21)24-17-22-13-14-23(18-24)26(22)16-15-20-7-5-4-6-8-20/h4-12,22-24H,3,13-18H2,1-2H3
Standard InChIKey KCPLUBBKRGPPMQ-UHFFFAOYSA-N
SMILES CCC(=O)N(C1CC2CCC(C1)N2CCC3=CC=CC=C3)C4=CC=C(C=C4)C
Canonical SMILES CCC(=O)N(C1CC2CCC(C1)N2CCC3=CC=CC=C3)C4=CC=C(C=C4)C
Synonyms 8-(2-phenethyl)-8-azabicyclo(3.2.1)octane-3-(4-methylpropionanilide)
8-PEABOMP
PubChem Compound 3081003
Last Modified Dec 23 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator